molecular formula C20H21NO4 B11234282 (2E)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamide

(2E)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamide

Cat. No.: B11234282
M. Wt: 339.4 g/mol
InChI Key: PIMGAQWMRVHGGW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique benzodioxepin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the benzodioxepin derivative with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the double bond in the propenamide moiety, converting it to a single bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Halogenated or nitrated benzodioxepin derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound can be studied for its potential pharmacological properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The benzodioxepin moiety is known to exhibit various biological activities, which could be harnessed for treating diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The methoxy group and the benzodioxepin ring are likely to play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[(8-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamide
  • (2E)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamine

Uniqueness

The unique aspect of (2E)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamide lies in its specific substitution pattern on the benzodioxepin ring and the presence of the propenamide moiety. This combination of features is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(E)-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C20H21NO4/c1-23-17-13-19-18(24-10-5-11-25-19)12-16(17)14-21-20(22)9-8-15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11,14H2,1H3,(H,21,22)/b9-8+

InChI Key

PIMGAQWMRVHGGW-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC2=C(C=C1CNC(=O)/C=C/C3=CC=CC=C3)OCCCO2

Canonical SMILES

COC1=CC2=C(C=C1CNC(=O)C=CC3=CC=CC=C3)OCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.